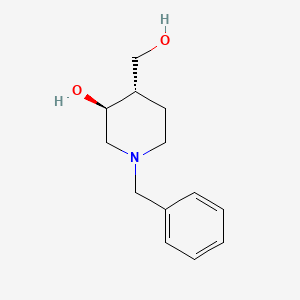
(3S,4S)-1-benzyl-4-(hydroxymethyl)piperidin-3-ol
Cat. No. B8385078
M. Wt: 221.29 g/mol
InChI Key: PAZOUOCFOKZLSA-QWHCGFSZSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07259157B2
Procedure details


Sodium borohydride (40 g) was added in portions to a stirred solution of ethyl N-benzyl-3-oxopiperidine-4-carboxylate hydrochloride in methanol (500 mL), over 2 h. Water (300 mL) was added slowly, the mixture stirred for 15 min, and then the organics were evaporated. The resulting residue was partitioned between DCM and water (×3), the combined organic layers dried over anhydrous sodium sulfate, and the solvent evaporated to give the product as a cis trans mixture, used in the next step without further purification.

Name
ethyl N-benzyl-3-oxopiperidine-4-carboxylate hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[BH4-].[Na+].Cl.[CH2:4]([N:11]1[CH2:16][CH2:15][CH:14]([C:17](OCC)=[O:18])[C:13](=[O:22])[CH2:12]1)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.O>CO>[CH2:4]([N:11]1[CH2:16][CH2:15][CH:14]([CH2:17][OH:18])[CH:13]([OH:22])[CH2:12]1)[C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1 |f:0.1,2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
40 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
|
Name
|
ethyl N-benzyl-3-oxopiperidine-4-carboxylate hydrochloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C1=CC=CC=C1)N1CC(C(CC1)C(=O)OCC)=O
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture stirred for 15 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organics were evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting residue was partitioned between DCM and water (×3)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organic layers dried over anhydrous sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give the product as a cis trans mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
used in the next step without further purification
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C1=CC=CC=C1)N1CC(C(CC1)CO)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US07259157B2
Procedure details


Sodium borohydride (40 g) was added in portions to a stirred solution of ethyl N-benzyl-3-oxopiperidine-4-carboxylate hydrochloride in methanol (500 mL), over 2 h. Water (300 mL) was added slowly, the mixture stirred for 15 min, and then the organics were evaporated. The resulting residue was partitioned between DCM and water (×3), the combined organic layers dried over anhydrous sodium sulfate, and the solvent evaporated to give the product as a cis trans mixture, used in the next step without further purification.

Name
ethyl N-benzyl-3-oxopiperidine-4-carboxylate hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[BH4-].[Na+].Cl.[CH2:4]([N:11]1[CH2:16][CH2:15][CH:14]([C:17](OCC)=[O:18])[C:13](=[O:22])[CH2:12]1)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.O>CO>[CH2:4]([N:11]1[CH2:16][CH2:15][CH:14]([CH2:17][OH:18])[CH:13]([OH:22])[CH2:12]1)[C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1 |f:0.1,2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
40 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
|
Name
|
ethyl N-benzyl-3-oxopiperidine-4-carboxylate hydrochloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C1=CC=CC=C1)N1CC(C(CC1)C(=O)OCC)=O
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture stirred for 15 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organics were evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting residue was partitioned between DCM and water (×3)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organic layers dried over anhydrous sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give the product as a cis trans mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
used in the next step without further purification
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C1=CC=CC=C1)N1CC(C(CC1)CO)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
